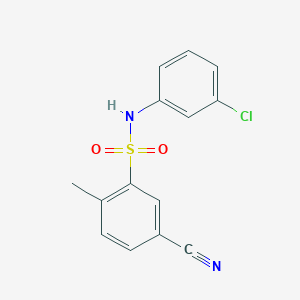
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyano group, a methyl group, and a chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide typically involves the reaction of 3-chloroaniline with 5-cyano-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the aromatic ring can undergo oxidation to form quinones.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Amines: From the reduction of the cyano group.
Quinones: From the oxidation of the aromatic ring.
Biaryl Compounds: From coupling reactions with boronic acids.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the presence of a nitro group and an ethyl linkage.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a chlorophenyl group and a nicotinamide moiety, differing in the core structure and functional groups.
N-(2-bromophenyl)-2-chloronicotinamide: Similar in having a halogen-substituted phenyl group but with different halogens and core structures.
Uniqueness
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, allows for unique interactions in biochemical systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H11ClN2O2S |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-5-6-11(9-16)7-14(10)20(18,19)17-13-4-2-3-12(15)8-13/h2-8,17H,1H3 |
Clé InChI |
JNXUMZNUERGGRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)

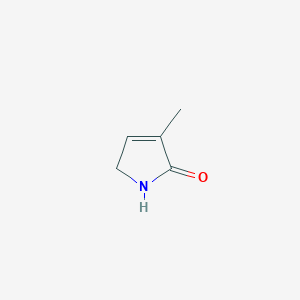

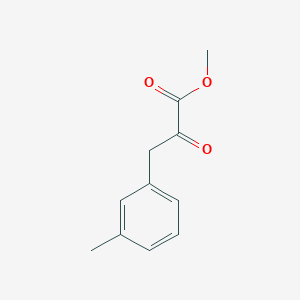

![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)

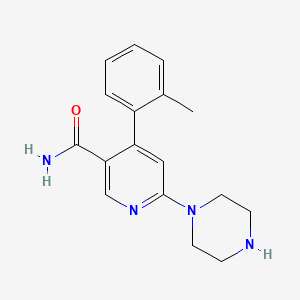
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)

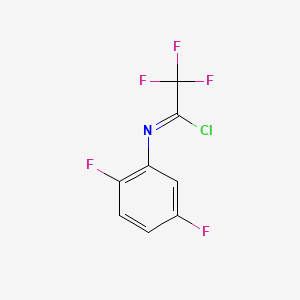
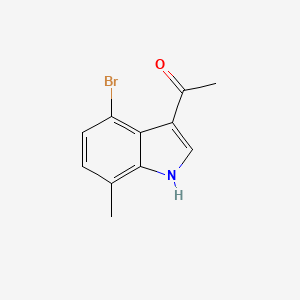
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
